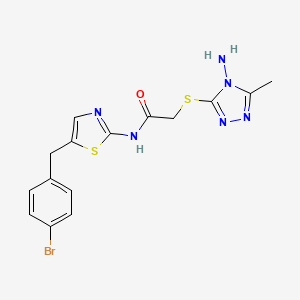

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

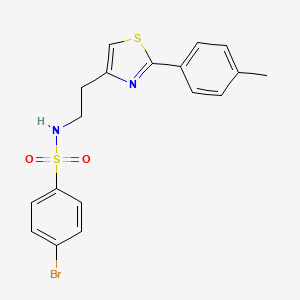

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been widely studied in scientific research. It is a xanthene-based compound that has been shown to have potential therapeutic applications due to its ability to modulate various cellular processes.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural characterization of thiophene-carboxamide derivatives have been extensively studied. For instance, researchers have synthesized "N-(thiophen-2-ylmethyl)thiophene-2-carboxamide" through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine. This compound was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses. Density Functional Theory (DFT) and the B3LYP/6-311++G(d,p) theoretical level were applied to calculate optimized geometry and chemical activity parameters. Natural bond orbital (NBO) analysis provided insights into inter- and intramolecular bonding and charge transfer interactions. This research also explored the compound's antimicrobial activity and its molecular docking with lung cancer proteins, demonstrating its potential in biological applications and as a ligand in cancer research (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).

Chemical Reactivity and Applications

Another study focused on the "Intramolecular aminocyanation of alkenes" using palladium/boron catalysis, which could potentially be related to derivatives of the specified compound, demonstrating a method for the functionalization of indolines and pyrrolidines. This highlights the compound's utility in chemical synthesis and its potential application in creating complex organic molecules with specific functionalities (Miyazaki, Ohta, Semba, & Nakao, 2014).

Material Science and Electrochemistry

Further, the compound and its derivatives have found applications in material science, such as in the "Electrosynthesis of a new indole-based donor-acceptor-donor type polymer and investigation of its electrochromic properties". This research synthesized a novel monomer linked to thiophene units and investigated its polymer's optical and electrochemical properties, demonstrating applications in electrochromic devices (Carbas, Kıvrak, & Kavak, 2017).

Computational Studies

Computational studies have also been conducted to understand the energetics and reactivity of xanthene and thioxanthene derivatives, providing insights into the molecular structures, electrostatic potential energy maps, and electronic properties of these compounds. Such studies are essential for designing new compounds with desired properties and applications in various scientific fields (Freitas, Gomes, & Ribeiro da Silva, 2013).

Propiedades

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUUUGRQACKSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2692414.png)

![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)